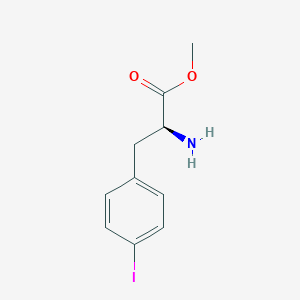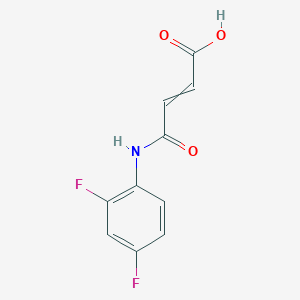
6-Chloro-2-phenyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-phenyl-1,3-benzothiazole is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it an interesting target for synthesis and investigation. In
Mécanisme D'action
The mechanism of action of 6-Chloro-2-phenyl-1,3-benzothiazole is not fully understood. However, studies have suggested that this compound may exert its anticancer and antimicrobial effects through multiple mechanisms. For example, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death in cancer cells. It has also been suggested that this compound may disrupt the integrity of bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects:
Studies have shown that 6-Chloro-2-phenyl-1,3-benzothiazole can have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species (ROS) in cells, and decrease the expression of inflammatory cytokines. It has also been shown to have low toxicity in normal cells, indicating that it may be a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Chloro-2-phenyl-1,3-benzothiazole in lab experiments is its potential as a selective and potent anticancer and antimicrobial agent. This compound may be useful in the development of new cancer and antimicrobial drugs. Another advantage is its low toxicity in normal cells, which may make it a safe compound for use in scientific research. One limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 6-Chloro-2-phenyl-1,3-benzothiazole. One direction is the development of new anticancer and antimicrobial drugs based on this compound. Another direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for cancer and antimicrobial therapy. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved anticancer and antimicrobial activity.
Méthodes De Synthèse
The synthesis of 6-Chloro-2-phenyl-1,3-benzothiazole can be achieved through a variety of methods. One common method involves the reaction of 2-aminobenzothiazole with benzaldehyde in the presence of a Lewis acid catalyst such as zinc chloride. Another method involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. Both methods result in the formation of 6-Chloro-2-phenyl-1,3-benzothiazole with good yields.
Applications De Recherche Scientifique
6-Chloro-2-phenyl-1,3-benzothiazole has been investigated for its potential applications in various scientific research fields. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Another area of interest is its potential as an antimicrobial agent. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Propriétés
Numéro CAS |
7466-32-2 |
|---|---|
Nom du produit |
6-Chloro-2-phenyl-1,3-benzothiazole |
Formule moléculaire |
C13H8ClNS |
Poids moléculaire |
245.73 g/mol |
Nom IUPAC |
6-chloro-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H8ClNS/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
KULZCMVYWXLXLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Cl |
Autres numéros CAS |
7466-32-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)




![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)